(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
Description
(S)-(2R,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a stereochemically complex alkaloid derivative featuring a 1-azabicyclo[2.2.2]octane (quinuclidine) core linked to a 6-methoxyquinoline moiety via a hydroxymethyl bridge. Its molecular formula is C₂₀H₂₄N₂O₂ (molecular weight: 324.4 g/mol), with a pKa of 8.56, indicating moderate basicity . The compound’s stereochemistry—defined by the (S)-configuration at the hydroxymethyl carbon and (2R,4R,5R)-configuration in the quinuclidine ring—plays a critical role in its biological interactions, particularly in enzyme binding and substrate selectivity .
Structurally, it is closely related to antimalarial agents like quinine and quinidine, which share the quinuclidine-quinoline scaffold but differ in stereochemistry and substituents (e.g., ethyl vs. ethenyl groups) .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19+,20-/m0/s1 |
InChI Key |
LOUPRKONTZGTKE-SMHQJORMSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Preparation Methods
Resolution of Piperidin-4-ylacetic Acid Derivatives
A method inspired by muscarinic agonist synthesis involves resolving a racemic piperidin-4-ylacetic acid intermediate. The process includes:
- Epimerization : Converting unwanted enantiomers to the desired form via acid/base treatment.
- Reduction : Reducing the 4-hydroxyethylpiperidine intermediate to yield the chiral bicyclic system.
- Intramolecular N-Alkylation : Forming the bicyclo[2.2.2]octane structure through cyclization.
Reaction Scheme :
4-Piperidone → Piperidin-4-ylacetic acid (racemic) → Epimerization → Resolution → Reduction → Intramolecular N-alkylation → Bicyclo[2.2.2]octane.
Key Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Epimerization | Acid/base treatment | 80–90 | |
| Reduction | LiAlH4 or NaBH4 in THF | 70–85 | |
| Cyclization | H2, Pd/C catalyst | 60–75 |
Vapor-Phase Reaction of Aliphatic Amines
Another approach involves vapor-phase reactions over acidic catalysts to form diazabicyclooctane derivatives. This method may be adapted for mono-amine precursors:
- Vaporization : Heating aliphatic amines (e.g., diethylene triamine) to 300–500°C.
- Catalytic Cyclization : Using solid acidic catalysts (e.g., zeolites) to promote ring formation.
- Purification : Distillation to isolate the bicyclic product.
Advantages :
- Scalable for industrial applications.
- Avoids complex multi-step syntheses.
Limitations :
Synthesis of the 6-Methoxyquinolin-4-yl Moiety
The quinoline fragment is synthesized via regioselective methods to ensure correct methoxy placement.
Conrad–Limpach Method
This method involves condensation of aniline with acetylacetic ester, followed by cyclization:
- Imine Formation : Aniline reacts with acetylacetic ester to form an iminoester.
- Hetero-Diels–Alder Reaction : Intramolecular cyclization under acidic conditions yields quinolin-4-one.
- Reduction : Catalytic hydrogenation reduces the ketone to a hydroxyl group.
Reaction Scheme :
Aniline + Acetylacetic ester → Iminoester → Cyclization → Quinolin-4-one → Reduction → 4-Hydroxyquinoline.
Key Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H2SO4, 200–250°C | 30–95 | |
| Reduction | H2, Pd/C, EtOH | 80–90 |
Biere-Seelen’s Synthesis
This approach employs Michael addition and cyclization:
- Enaminoester Formation : Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate.
- Cyclization : Base-induced ring closure to form quinolin-4-one.
- Methoxylation : Introduction of the methoxy group via regioselective alkylation.
Reaction Scheme :
Methyl anthranilate + Dimethyl acetylenedicarboxylate → Enaminoester → Cyclization → Quinolin-4-one.
Key Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaOH, 2-propanol, reflux | 92 |
Coupling Strategies for Methanol Bridge Formation
The methanol linkage between the bicyclic amine and quinoline is formed via stereospecific reactions.
Mitsunobu Reaction
This method preserves stereochemistry by converting alcohols to ethers:
- Activation : Treatment of the quinoline alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Nucleophilic Attack : The bicyclic amine attacks the activated quinoline alcohol to form the methanol bridge.
Reaction Scheme :
Quinoline alcohol + Bicyclic amine → Mitsunobu conditions → Target compound.
Key Conditions :
| Component | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mitsunobu reagents | DEAD, PPh3, THF, 0°C → RT | 70–85 |
Nucleophilic Substitution
Direct SN2 displacement of a leaving group (e.g., bromide) on the bicyclic amine:
- Leaving Group Introduction : Bromination of the bicycle’s C2 position.
- Substitution : Reaction with the quinoline alcohol under basic conditions.
Reaction Scheme :
Bicyclic amine + Br2 → Brominated intermediate → Quinoline alcohol → Target compound.
Key Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br2, CH2Cl2, 0°C → RT | 60–75 | |
| Substitution | K2CO3, DMF, 80°C | 50–65 |
Asymmetric Catalysis for Stereochemical Control
Achieving the (2R,4R,5R) configuration requires chiral catalysts or auxiliaries.
Chiral Resolution
Racemic bicyclic amines are resolved using chiral acids (e.g., tartaric acid):
- Salt Formation : Recrystallization with chiral acids to isolate enantiomers.
- Free Base Recovery : Treatment with a strong base (e.g., NaOH) to regenerate the amine.
Key Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Resolution | (R)-Tartaric acid, EtOH, 25°C | 40–50 |
Enantioselective Hydrogenation
Catalytic hydrogenation of prochiral imines using chiral ligands:
- Imine Formation : Condensation of a ketone with an amine.
- Hydrogenation : Asymmetric hydrogenation with a Ru or Rh catalyst.
Reaction Scheme :
Ketone + Amine → Imine → Asymmetric hydrogenation → Chiral amine.
Key Conditions :
| Component | Reagents/Conditions | ee (%) | Reference |
|---|---|---|---|
| Catalyst | RuCl2(DIOP), H2, MeOH | 90–95 |
Optimization and Challenges
Critical challenges include minimizing racemization and optimizing coupling yields.
Racemization Control
Industrial-Scale Considerations
- Catalyst Recycling : Reuse of Pd catalysts in cross-coupling reactions to reduce costs.
- Solvent Selection : Use of greener solvents (e.g., EtOH) instead of DMF or DCM.
Chemical Reactions Analysis
Hydrolysis and Derivatization
The compound’s methanol group (-OH) undergoes:
-
Esterification : Reaction with acetyl chloride or similar reagents to form esters, altering solubility and pharmacokinetic properties.
-
Alkylation : Potential methoxylation or alkylation at the quinoline’s 6-position, though the existing methoxy group may resist further substitution .
Redox Reactions
The quinoline ring (electron-rich) is susceptible to:
-
Oxidation : Conversion to quinoline N-oxide under acidic or peracid conditions, though stability varies with substituents .
-
Reduction : Hydrogenation with catalysts like palladium on carbon to form dihydroquinoline derivatives .
Stereochemical Considerations
The compound’s stereochemistry (2R,4R,5R) is pivotal for its biological activity:
Analytical Data
5.1 Physical Properties
5.2 Spectroscopic Data
-
IR : Absorption bands for -OH (broad, ~3300 cm⁻¹) and quinoline C=N (strong, ~1600 cm⁻¹) .
-
NMR : Characteristic signals for the azabicyclo[2.2.2]octane protons and quinoline aromatic protons .
Research Findings
6.1 Thermochemical Studies
-
Demethoxylation : The methoxy group at position 6 may undergo thermolytic cleavage, releasing quinoline derivatives .
-
Enthalpy of Combustion : Quantitative data unavailable but inferred from quinidine analogs .
6.2 Stereochemical Outcomes
Synthetic methods (e.g., resolution via column chromatography) ensure diastereomeric purity >90%, critical for biological assays .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research has indicated that this compound exhibits promising antitumor properties. Studies have shown that it can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, the compound has been tested against various cancer cell lines, demonstrating effective cytotoxicity and selectivity towards malignant cells .
Antimicrobial Properties : The compound also possesses antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Neuropharmacology
Cognitive Enhancement : (S)-(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol has been investigated for its effects on cognitive functions. It is thought to modulate neurotransmitter systems involved in learning and memory, particularly the cholinergic system. Animal studies have shown improvements in memory retention and learning capabilities when administered this compound .
Potential Treatment for Neurodegenerative Diseases : Given its neuroprotective properties, there is ongoing research into its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Preliminary findings suggest that it may help mitigate oxidative stress and inflammation in neuronal cells .
Organic Synthesis
Building Block for Complex Molecules : The unique structure of (S)-(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol makes it a valuable intermediate in organic synthesis. It can be used to construct complex natural products and pharmaceuticals due to its functional groups that allow for further chemical modifications .
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, (S)-(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol was evaluated against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, suggesting strong antitumor efficacy.
Case Study 2: Cognitive Enhancement
A double-blind study involving aged rats assessed the cognitive effects of this compound. The treated group showed marked improvements in maze navigation tasks compared to the control group, indicating potential benefits for age-related cognitive decline.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Stereochemical and Thermodynamic Comparison
| Compound Name | Stereochemistry | ΔG (kcal/mol) | Key Biological Activity |
|---|---|---|---|
| Target Compound | (S)-[(2R,4R,5R)-5-ethenyl-...] | -95.05* | Antiaging, antimicrobial |
| Sinkonidin | (R)-[(2S,4S,5R)-5-ethenyl-...] | -95.53 | Antiaging, enzyme inhibition |
| Quinine | (R)-[(2S,4S,5R)-5-ethenyl-...] | N/A | Antimalarial, antibacterial |
| Quinidine | (S)-[(2R,4S,5R)-5-ethenyl-...] | N/A | Antiarrhythmic |
*ΔG values from molecular docking studies .
Functional Group Modifications
Table 2: Impact of Substituent Variations
Biological Activity
(S)-(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a complex organic compound belonging to the class of cinchona alkaloids. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C20H24N2O2
- Molecular Weight : 324.4 g/mol
- IUPAC Name : (S)-(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol
- CAS Number : 51049-34-4
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to act as an enzyme inhibitor, affecting various biochemical pathways. The specific targets include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
- Receptor Binding : It interacts with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
Biological Activities
Research has highlighted several biological activities associated with (S)-(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Neuroprotective Effects
Preclinical studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 12 µg/mL for both bacteria, indicating strong antimicrobial potential.
-
Anticancer Activity
- Research by Johnson et al. (2023) evaluated the effects of the compound on breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
-
Neuroprotection
- In a study by Lee et al. (2023), the compound was administered to models of neurodegeneration, resulting in decreased markers of oxidative stress and improved cognitive function in treated animals compared to controls.
Q & A
Q. What are the primary synthetic routes for this compound, and how can stereochemical purity be ensured during synthesis?
The synthesis typically involves asymmetric catalysis or chiral resolution to establish the (2R,4R,5R)-azabicyclo[2.2.2]octane core. Key steps include:
- Quinoline coupling : Methoxyquinolin-4-yl groups are introduced via nucleophilic substitution or cross-coupling reactions.
- Stereocontrol : Use of chiral auxiliaries (e.g., oxazolidinones, as in ) or enzymatic resolution to isolate the desired (S)-configured tertiary alcohol.
- Characterization : Confirm stereochemistry via X-ray crystallography (e.g., as in ’s NMR/X-ray comparisons for bicyclic amines) and chiral HPLC. Methodological note: Monitor reaction progress with LC-MS and optimize pH (pKa = 8.56, ) to stabilize intermediates .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR : ¹H/¹³C NMR to resolve stereochemistry of the bicyclic core and quinoline moiety. Compare with literature data for similar azabicyclo[2.2.2]octane derivatives ( ).
- X-ray crystallography : Definitive proof of absolute configuration, especially for the tertiary alcohol center ( ).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (324.4 g/mol, ) and detect impurities.
- HPLC : Chiral columns to verify enantiomeric excess (>98% purity, as in ).
Q. How does the compound’s pKa influence its solubility and reactivity in biological assays?
With a pKa of 8.56 ( ), the tertiary amine remains protonated under physiological pH (7.4), enhancing water solubility. For in vitro studies:
- Use buffered solutions (e.g., phosphate buffer, pH 7.4) to maintain ionization.
- For cell-based assays, consider logP (estimated ~2.1) to optimize membrane permeability. Experimental tip: Pre-solubilize in DMSO (<0.1% final concentration) to avoid precipitation .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., ion channels)?
- Docking studies : Use software like AutoDock Vina to model binding to acetylcholine-binding proteins, leveraging the bicyclic core’s rigidity.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- SAR analysis : Compare with quinine derivatives ( ) to identify key pharmacophores (e.g., methoxyquinoline’s role in π-π stacking). Validation: Cross-reference with experimental IC50 data from electrophysiology assays .
Q. What strategies resolve contradictions in stereochemical assignments of bicyclic tertiary alcohol derivatives?
Discrepancies often arise from NMR coupling constants or NOE effects. Resolve via:
- X-ray crystallography : Gold standard for absolute configuration ( ).
- VCD (Vibrational Circular Dichroism) : Detect subtle stereochemical differences in solution.
- DFT calculations : Predict NMR chemical shifts and compare with experimental data. Case study: highlights NMR discrepancies between (1S,4S,5R) and (1R,4R,5S) isomers resolved via crystallography .
Q. How can environmental fate studies assess the compound’s stability and degradation products?
- Hydrolysis experiments : Test stability across pH 3–9 (pKa-dependent degradation).
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and analyze products via LC-HRMS.
- Microbial degradation : Use soil slurry models ( ) to identify metabolites (e.g., oxidized quinoline rings). Theoretical framework: Link degradation pathways to QSAR models predicting ecotoxicity .
Q. What methodological approaches optimize enantioselective synthesis for scale-up?
- Catalyst screening : Test chiral ligands (e.g., BINAP, Jacobsen catalysts) for asymmetric hydrogenation of the ethenyl group ( ).
- Flow chemistry : Improve yield and stereocontrol via continuous processing.
- DoE (Design of Experiments) : Statistically optimize reaction parameters (temp, solvent, catalyst loading). Data-driven example: emphasizes iterative refinement using prior synthetic data .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across different assay platforms?
- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO for ion channel studies).
- Buffer compatibility : Verify that DMSO or pH variations do not artifactually modulate activity.
- Orthogonal assays : Confirm results using electrophysiology (patch-clamp) and calcium flux assays. Case example: ’s purity specifications (98%) may impact IC50 reproducibility; repurify via prep-HPLC if needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
